[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with a complex structure It contains a piperidine ring, a chloroacetyl group, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride and a suitable base.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the chloroacetyl group.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of similar structures.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with biological receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Bromo-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
[1-(2-Fluoro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: Contains a fluoroacetyl group.
[1-(2-Iodo-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: Features an iodoacetyl group.
Uniqueness
The uniqueness of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The chloroacetyl group, in particular, provides a unique site for covalent modification of biological targets.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16(4)10-11-7-5-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFWCRSQDRVVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCCN1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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